Butenafine hydrochloride Butenafine hydrochloride Butenafine hydrochloride is the hydrochloride salt of butenafine. An inhibitor of squalene epoxidase, an enzyme responsible for the creation of sterols needed in fungal cell membranes, it is used for treatment of dermatological fungal infections. It has a role as an EC 1.14.13.132 (squalene monooxygenase) inhibitor and an antifungal drug. It is a hydrochloride and an ammonium salt. It contains a butenafine.
Butenafine Hydrochloride is the hydrochloride salt form of butenafine, a synthetic benzylamine derivative with fungicidal properties. Butenafine hydrochloride interferes with the biosynthesis of ergosterol, an important component of fungal cell membranes, by inhibiting the epoxidation of squalene. This alters fungal membrane permeability and causes growth inhibition. Butenafine hydrochloride is active against a number of dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Sporothrix schenckii, and yeasts, including Candida albicans and C. parapsilosis.
See also: Butenafine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 101827-46-7
VCID: VC21347585
InChI: InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H
SMILES: CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl
Molecular Formula: C23H28ClN
Molecular Weight: 353.9 g/mol

Butenafine hydrochloride

CAS No.: 101827-46-7

Cat. No.: VC21347585

Molecular Formula: C23H28ClN

Molecular Weight: 353.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Butenafine hydrochloride - 101827-46-7

CAS No. 101827-46-7
Molecular Formula C23H28ClN
Molecular Weight 353.9 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride
Standard InChI InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H
Standard InChI Key LJBSAUIFGPSHCN-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl
Appearance White Solid
Melting Point 208-210°C

Chemical Properties and Identification

Chemical Structure and Nomenclature

Butenafine hydrochloride is chemically identified as N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride. The compound has a molecular formula of C₂₃H₂₇N·HCl with a molecular weight of 353.93 g/mol. Structurally, butenafine features a benzylamine scaffold where the allyl radical is substituted by a butylbenzyl group, distinguishing it from related antifungal agents . The chemical structure can be represented by the SMILES notation: Cl.CN(Cc1ccc(cc1)C(C)(C)C)Cc2cccc3ccccc23 .

Physical Properties and Formulation

Butenafine hydrochloride exhibits specific solubility characteristics that influence its formulation. It readily dissolves in organic solvents including methanol, ethanol, dichloromethane, and chloroform, but demonstrates poor water solubility . This solubility profile guides its pharmaceutical development, with the compound typically formulated as a 1% topical cream for clinical applications . The stability of butenafine allows it to be stored at room temperature, making it practical for commercial distribution and patient use .

PropertyCharacteristic
Chemical FormulaC₂₃H₂₇N·HCl
Molecular Weight353.93 g/mol
SolubilitySoluble in organic solvents; insoluble in water
Storage ConditionsRoom temperature
Common Formulation1% topical cream
Brand NamesLotrimin Ultra, Mentax, Butop (India)

Mechanism of Action

Primary Antifungal Mechanism

Butenafine hydrochloride exerts its antifungal activity through a dual mechanism that disrupts fungal cell membrane integrity. The primary mechanism involves inhibition of squalene monooxygenase (also known as squalene epoxidase), a crucial enzyme in the ergosterol biosynthesis pathway . This enzyme catalyzes the conversion of squalene to 2,3-oxydo squalene, an essential step in producing ergosterol, a vital component of fungal cell membranes . By inhibiting this enzyme, butenafine prevents ergosterol formation, compromising membrane integrity and increasing cellular permeability, which leads to leakage of cellular contents and ultimately fungal cell death .

Secondary Effects and Fungicidal Activity

Beyond ergosterol depletion, butenafine's inhibition of squalene monooxygenase causes a significant accumulation of squalene within fungal cells. Research suggests that high intracellular concentrations of squalene exhibit direct fungicidal effects, enhancing the compound's antifungal activity . Experimental studies in Candida albicans demonstrated that butenafine inhibits squalene epoxidation with a 50% inhibitory concentration (IC50) of 0.57 μg/ml, while the reference compound tolnaftate showed an IC50 of 0.17 μg/ml . Additionally, butenafine, but not tolnaftate, induced the release of appreciable amounts of inorganic phosphate from C. albicans cells at concentrations of 12.5 μg/ml, suggesting membrane disruption as a secondary mechanism .

Comparison with Related Antifungals

Pharmacokinetic Profile

Metabolism and Elimination

The metabolism of butenafine occurs primarily through hydroxylation at the terminal t-butyl side-chain, with the resulting metabolites detected in urine . After topical application, plasma concentrations of butenafine exhibit a biphasic decline with an initial half-life estimated at approximately 35 hours and a terminal half-life exceeding 150 hours . This extended half-life explains the compound's persistent antifungal effects and supports once-daily dosing regimens. Specific information regarding volume of distribution, protein binding, and clearance rates for butenafine is currently limited in the available literature .

ParameterValue
Initial Half-lifeApproximately 35 hours
Terminal Half-life>150 hours
Primary Metabolic PathwayHydroxylation at t-butyl side-chain
Systemic AbsorptionLimited (not fully quantified)
Skin ConcentrationSeveral hundred times above fungicidal levels for up to 48 hours

Therapeutic Applications

Approved Clinical Indications

Butenafine hydrochloride has received regulatory approval for the topical treatment of various superficial fungal infections. These include tinea versicolor (pityriasis versicolor) caused by Malassezia furfur, as well as dermatophyte infections such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm) . These conditions are commonly caused by dermatophyte species including Trichophyton mentagrophytes, Trichophyton rubrum, Epidermophyton floccosum, and Trichophyton tonsurans . The compound's effectiveness against these common fungal pathogens has established it as a valuable addition to the antifungal armamentarium.

Spectrum of Antifungal Activity

The antifungal spectrum of butenafine extends beyond dermatophytes to include activity against various other clinically relevant fungal species. Research has demonstrated that butenafine generates low minimum inhibitory concentrations (MICs) for Cryptococcus neoformans and Aspergillus species . Additionally, butenafine exhibits superior activity against Candida albicans compared to other related antifungals such as terbinafine and naftifine . This broad spectrum of activity enhances butenafine's clinical utility in treating a wide range of fungal infections.

Fungal PathogenSusceptibility to Butenafine
Trichophyton mentagrophytesHighly susceptible
Trichophyton rubrumHighly susceptible
Epidermophyton floccosumHighly susceptible
Microsporum canisHighly susceptible
Candida albicansSuperior activity compared to terbinafine and naftifine
Cryptococcus neoformansLow MICs
Aspergillus speciesLow MICs
Malassezia furfurEffective

Emerging Applications

Some evidence suggests that butenafine may be effective for dermatophyte infections of the toenails, though this requires daily application for extended periods of at least one year . This potential application represents an area for further research, as onychomycosis remains a challenging condition to treat effectively with topical agents. The high concentrations achieved in skin tissue and prolonged half-life of butenafine provide a pharmacokinetic rationale for exploring such extended applications.

Clinical Efficacy Studies

Treatment of Tinea Cruris

A randomized controlled trial investigated the efficacy of butenafine in treating tinea cruris. The study enrolled 93 patients with confirmed tinea cruris (positive potassium hydroxide examination and mycologic culture), with 76 patients assessed for efficacy. Of these, 37 patients applied butenafine and 39 applied vehicle once daily for 2 weeks . Results demonstrated that patients in the butenafine group achieved significantly higher mycologic cure rates by day 7 (66% vs. 13%, p<0.0001) compared to the vehicle group. This improvement continued, with marked enhancement at 4 weeks after the end of treatment (81% vs. 13%, p<0.0001) . The effective treatment rates also showed significant differences, with butenafine demonstrating superiority at both day 7 (29% vs. 5%, p<0.01) and 4 weeks after treatment (73% vs. 5%, p<0.0001) .

Outcome MeasureButenafine GroupVehicle GroupP-value
Mycologic Cure (Day 7)66%13%<0.0001
Mycologic Cure (4 Weeks Post-Treatment)81%13%<0.0001
Effective Treatment (Day 7)29%5%<0.01
Effective Treatment (4 Weeks Post-Treatment)73%5%<0.0001

A particularly noteworthy finding from this study was the continued improvement observed after discontinuation of treatment, with cure rates increasing between the end of treatment and the 4-week follow-up assessment . This suggests a persistent antifungal effect of butenafine that continues after the application period has ended, likely due to its long half-life and high tissue concentrations.

Experimental Studies in Animal Models

Preclinical research has also demonstrated butenafine's exceptional efficacy in animal models. In studies with guinea pig dermatophytosis caused by Trichophyton mentagrophytes or Microsporum canis, topical butenafine showed excellent efficacy when applied once daily. The effectiveness was superior to reference drugs including naftifine, tolnaftate, clotrimazole, and bifonazole . Furthermore, butenafine exhibited excellent prophylactic efficacy against experimental T. mentagrophytes infection when applied once at 24 or 48 hours before infection . Analysis of skin tissue revealed that butenafine concentrations at 24 and 48 hours after application of 0.2 ml of a 1% solution were several hundred times higher than the concentrations required to kill these dermatophytes .

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